![molecular formula C10H13NO2 B494280 4-(Dimethylamino)-3-methylbenzoic acid CAS No. 103030-89-3](/img/structure/B494280.png)
4-(Dimethylamino)-3-methylbenzoic acid
Overview
Description
4-(Dimethylamino)-3-methylbenzoic acid is a derivative of benzoic acid, which is an aromatic compound. It contains a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH3)2) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)-3-methylbenzoic acid consists of a benzene ring substituted with a dimethylamino group and a carboxylic acid group . The linear formula of the compound is (CH3)2NC6H4CO2H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)-3-methylbenzoic acid include a molecular weight of 165.19 g/mol . It is a powder form substance . The melting point is 241-243 °C .Scientific Research Applications
Cytotoxic Activity in Cancer Research : A study synthesized 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and derived 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds had IC(50) values less than 10 nM, indicating strong potential in cancer treatment research (Deady et al., 2003).
Chemical Reactions and Derivatives : The reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in DMF produced 3-N,N-dimethylthioureido-4-methylbenzoic acid. This research provides insights into the chemical properties and reactions of related compounds (Boi et al., 1999).
Potential Central Nervous System Agents : Research on 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, as analogues of previously reported compounds, explored their potential as central nervous system agents. Some of these compounds showed significant antitetrabenazine activity, a property common in antidepressants (Martin et al., 1981).
Application in Chiral Separation : A study used cellulose tris(4 - methylbenzoate) for the resolution of racemic 2 - (dimethylamino) - 2 - phenylbutyl ester of 3,4,5 - trimethoxybenzoic acid, highlighting its use in chiral separation techniques (Wang Lai, 1999).
Photometric Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine, a related compound, was investigated as a photometric reagent for selenium. This research is significant for analytical chemistry, especially in the detection and analysis of selenium (Demeyere & Hoste, 1962).
Herbicide Research : The molecule triflusulfuron-methyl, containing a 4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl group, was studied for its herbicidal properties. This research contributes to the development of new herbicides (Mereiter, 2011).
Synthesis of Imidazole-4-carboxylic Acids : A novel synthesis method for imidazole-4-carboxylic acids using 3- N , N -(dimethylamino)isocyanoacrylate-Wang-resin was developed, which is significant for pharmaceutical and medicinal chemistry (Henkel, 2004).
Cosmetic Industry Applications : Eco-friendly methodologies were applied to synthesize aromatic esters like 2-ethylhexyl 4-(dimethylamino)benzoate, a UV filter in cosmetics. This research is relevant to green chemistry in the cosmetic industry (Villa et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with proteins such asReplicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in the synthesis of amino acids
Pharmacokinetics
It is known that the compound’s solubility can be influenced by temperature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It is suggested that the compound may have potential antitumor effects by targeting specific proteins in oral cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Dimethylamino)-3-methylbenzoic acid. For instance, the compound’s protonation degree can be significantly impacted by temperature . Additionally, the compound’s action may be influenced by other environmental factors, such as pH and the presence of other substances .
properties
IUPAC Name |
4-(dimethylamino)-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXJWOLTFBRYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.